

The Synthesis and Strategic Applications of Methyl 6-Bromopicolinate: A Technical Guide

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Compound of Interest

Compound Name: Methyl 6-bromopicolinate

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Abstract

Methyl 6-bromopicolinate, a halogenated pyridine derivative, has emerged as a pivotal building block in modern organic synthesis. Its strategic importance lies in its versatile reactivity, particularly in palladium-catalyzed cross-coupling reactions, which has positioned it as a key intermediate in the synthesis of complex molecules for the pharmaceutical, agrochemical, and materials science sectors. This technical guide provides a comprehensive overview of the discovery, history, synthesis, and key applications of **methyl 6-bromopicolinate**, complete with detailed experimental protocols and data presented for comparative analysis.

Discovery and History

The precise first synthesis of **methyl 6-bromopicolinate** is not prominently documented in seminal, standalone publications. Its emergence is intrinsically linked to the broader historical development of pyridine chemistry and the advent of powerful cross-coupling methodologies in the latter half of the 20th century. Pyridine and its derivatives have long been recognized for their presence in a vast array of natural products and pharmaceuticals.^[1] The functionalization of the pyridine ring, particularly with halogen atoms, was a critical step in unlocking its synthetic potential.

The development of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, first published in 1979, revolutionized the formation of carbon-carbon bonds.[2]

Halogenated pyridines, like **methyl 6-bromopicolinate**, became highly valuable substrates for these reactions, allowing for the efficient construction of biaryl and other complex scaffolds that are prevalent in medicinally active compounds.[3] While the exact date of its first synthesis is unclear, the utility and commercial availability of **methyl 6-bromopicolinate** grew in tandem with the increasing adoption of these powerful synthetic methods.

Physicochemical Properties

Methyl 6-bromopicolinate is a white to off-white crystalline solid at room temperature. Its key physicochemical properties are summarized in the table below for easy reference.

Property	Value	Reference
CAS Number	26218-75-7	[4]
Molecular Formula	C ₇ H ₆ BrNO ₂	
Molecular Weight	216.03 g/mol	
Melting Point	92-96 °C	[5]
Boiling Point	289.7 ± 20.0 °C (Predicted)	[5]
Appearance	White to pale pink to pale brown to yellow Crystalline Powder or Needles	[4]
Solubility	Soluble in Methanol	[4]
¹ H NMR (400 MHz, CDCl ₃)	δ 4.00 (3H, s), 7.66-7.74 (2H, m), 8.07-8.13 (1H, m)	[4]

Synthesis of Methyl 6-Bromopicolinate

The most common and efficient laboratory-scale synthesis of **methyl 6-bromopicolinate** involves the esterification of 6-bromopicolinic acid.

Experimental Protocol: Esterification of 6-Bromopicolinic Acid[4]

Reagents and Materials:

- 6-Bromopicolinic acid
- Methanol (MeOH)
- Concentrated Sulfuric Acid (H_2SO_4)
- Dichloromethane (CH_2Cl_2)
- Brine (saturated aqueous NaCl solution)
- Anhydrous Magnesium Sulfate (MgSO_4)
- Round-bottom flask
- Reflux condenser
- Magnetic stirrer and stir bar
- Heating mantle
- Separatory funnel
- Rotary evaporator

Procedure:

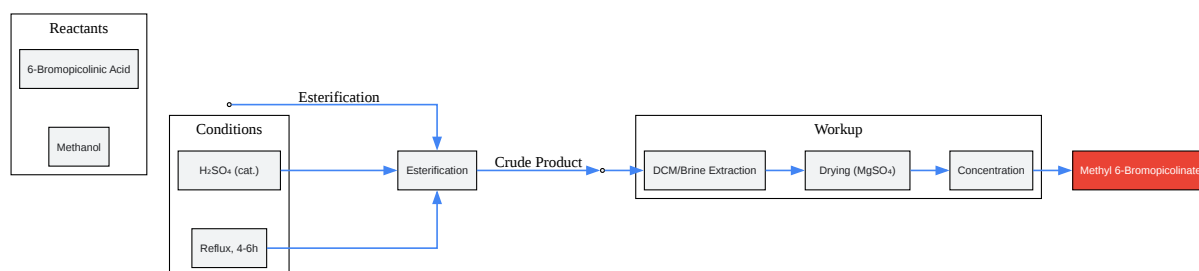
- To a solution of 6-bromopicolinic acid (1.0 equivalent) in methanol, add a catalytic amount of concentrated sulfuric acid (approximately 0.1-0.2 equivalents).
- Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

- Upon completion, allow the mixture to cool to room temperature and then concentrate under reduced pressure using a rotary evaporator to remove the excess methanol.
- Dissolve the residue in dichloromethane and transfer the solution to a separatory funnel.
- Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude product.
- The crude **methyl 6-bromopicolinate** can be further purified by recrystallization or column chromatography to yield a white to off-white solid.

Quantitative Data:

Parameter	Value	Reference
Starting Material	6-Bromopicolinic acid	[4]
Reagents	Methanol, Sulfuric Acid	[4]
Reaction Time	4-6 hours	[4]
Typical Yield	~98%	[4]

Synthesis Workflow



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A schematic representation of the synthesis of **methyl 6-bromopicolinate**.

Applications in Organic Synthesis

Methyl 6-bromopicolinate is a versatile intermediate primarily utilized in cross-coupling reactions to construct more complex molecular architectures.[3] The presence of the bromine atom at the 6-position of the pyridine ring allows for facile reaction under various palladium-catalyzed conditions.

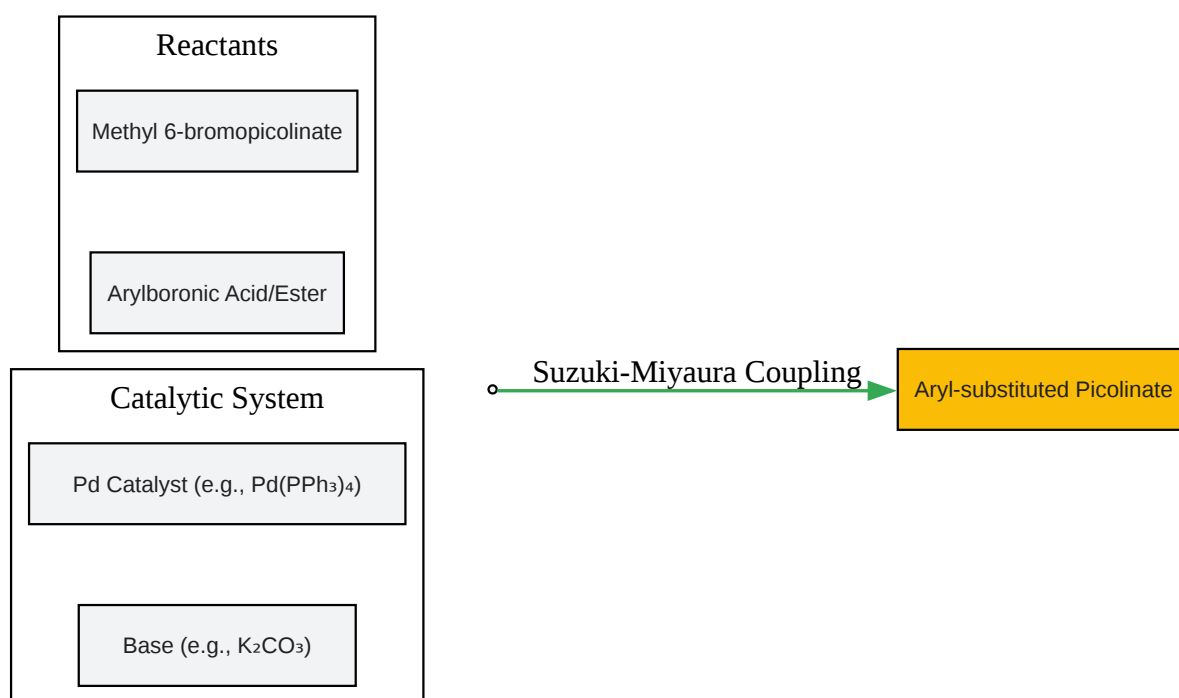
Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is one of the most widely employed reactions for the formation of C-C bonds, particularly for the synthesis of biaryl compounds.[2][6] **Methyl 6-bromopicolinate** serves as an excellent electrophilic partner in these reactions.

General Experimental Protocol for Suzuki-Miyaura Coupling:

- In a reaction vessel, combine **methyl 6-bromopicolinate** (1.0 equivalent), an arylboronic acid or ester (1.1-1.5 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, Na₂CO₃, 2.0-3.0 equivalents).

- Add a suitable solvent system (e.g., toluene/ethanol/water, dioxane/water).
- Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-30 minutes.
- Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir until the starting material is consumed (monitored by TLC or LC-MS).
- After cooling to room temperature, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
- Dry the organic layer over an anhydrous drying agent, filter, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel to obtain the desired coupled product.



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Logical relationship in a Suzuki-Miyaura cross-coupling reaction.

Other Cross-Coupling Reactions

In addition to the Suzuki-Miyaura coupling, **methyl 6-bromopicolinate** is a suitable substrate for other important cross-coupling reactions, including:

- Heck Coupling: For the formation of C-C bonds with alkenes.
- Sonogashira Coupling: For the formation of C-C bonds with terminal alkynes.
- Buchwald-Hartwig Amination: For the formation of C-N bonds with amines.

The versatility of **methyl 6-bromopicolinate** in these transformations makes it an invaluable tool for medicinal chemists and materials scientists in the rapid generation of compound libraries for drug discovery and the development of novel functional materials.[3]

Conclusion

Methyl 6-bromopicolinate is a fundamentally important heterocyclic building block in contemporary organic synthesis. While its specific discovery is not well-documented, its history is interwoven with the evolution of pyridine chemistry and the rise of powerful cross-coupling technologies. The straightforward and high-yielding synthesis of **methyl 6-bromopicolinate**, coupled with its versatile reactivity, ensures its continued and widespread use in the pursuit of novel pharmaceuticals, agrochemicals, and advanced materials. The detailed protocols and compiled data within this guide serve as a valuable resource for researchers leveraging this key intermediate in their synthetic endeavors.

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